REACTION_CXSMILES
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[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[SH:18]>CS(C)=O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]2[S:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=2)=[CH:5][CH:4]=1)#[N:2]
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Name
|
|
Quantity
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44.6 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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54.4 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)S
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The produced water and the dimethyl sulfoxide were distilled off
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Type
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TEMPERATURE
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Details
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After heating for one hr
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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the residue was cooled
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Type
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ADDITION
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Details
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water was added
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Type
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FILTRATION
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Details
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the resultant precipitate was collected by filtration
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Type
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WASH
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Details
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washed with ethanol
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Type
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CUSTOM
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Details
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The crude crystal thus obtained
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Type
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CUSTOM
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Details
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was recrystallized from ethyl acetate
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Name
|
|
Type
|
product
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Smiles
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C(#N)C1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |